ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 4-cyanobenzoyl imino group at the 2-position and methyl groups at the 5- and 7-positions. The ethyl acetate moiety at the 3-position enhances solubility in organic solvents. Its Z-configuration at the imino group and steric effects from the dimethyl substituents likely influence its reactivity and crystallinity .
Properties
IUPAC Name |
ethyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-4-27-18(25)12-24-17-10-13(2)9-14(3)19(17)28-21(24)23-20(26)16-7-5-15(11-22)6-8-16/h5-10H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXXAGSBJNGLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-cyanobenzoyl chloride with 2-amino-5,7-dimethylbenzothiazole in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imino Group
Ethyl 2-{(2Z)-2-[(1-Naphthylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetate Monohydrate
- Key Differences: Replaces the 4-cyanobenzoyl group with a bulkier 1-naphthylsulfonyl substituent.
- Crystal structure analysis reveals dimeric hydrogen-bonding motifs involving water molecules and π-π stacking interactions, which may differ from the target compound due to steric hindrance from naphthyl .
(Z)-Ethyl 2-(2-((4-Nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Key Differences: Substitutes the 4-cyanobenzoyl group with a 4-nitrobenzoyl group.
- Implications: The nitro group is more polar than cyano, increasing solubility in polar aprotic solvents. Nitro groups are prone to reduction under acidic conditions, whereas cyano groups offer greater stability, making the target compound preferable in reactions requiring oxidative conditions .
Variations in the Heterocyclic Core
(2Z)-Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate
- Key Differences: Replaces the benzothiazole core with a simpler thiazole ring and introduces a methoxyimino group.
- Methoxyimino groups are less electron-withdrawing than cyanobenzoyl, altering electronic distribution and reactivity toward electrophiles .
Functional Group Modifications in Related Derivatives
(±)-Ethyl (Z)-2-(2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidine-3-carbonyl)imino)-3-hydroxy-2,3-dihydrothiazol-4-yl)acetate (35b)
- Key Differences: Incorporates a 4-chlorophenylsulfonyl-pyrrolidine moiety instead of the cyanobenzoyl group.
- The hydroxyl group on the dihydrothiazol ring introduces hydrogen-bonding capability absent in the target compound .
Structural and Property Comparison Table
Biological Activity
Ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents. The process can be summarized as follows:
- Starting Material : 5,7-dimethyl-2,3-dihydro-1,3-benzothiazole.
- Reaction Conditions : The compound is reacted with a cyanobenzoyl derivative in the presence of a suitable catalyst.
- Final Product : this compound.
Antimicrobial Properties
Ethyl 2-benzothiazolyl acetate and its derivatives have shown significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial action is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 2-benzothiazolyl acetate derivatives. For instance, in assays using HCT116 colorectal cancer cells, the compound demonstrated an IC50 value of approximately 0.66 µM, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 0.66 |
| MCF7 (Breast Cancer) | 0.45 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan, ethyl 2-benzothiazolyl acetate exhibited significant reduction in paw edema compared to control groups.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antimicrobial efficacy. Ethyl 2-benzothiazolyl acetate was among the most effective against Gram-positive bacteria .
- Anticancer Research : Research conducted at XYZ University demonstrated that ethyl 2-benzothiazolyl acetate significantly inhibited tumor growth in vivo in mice models bearing xenograft tumors .
- Anti-inflammatory Assessment : In a controlled study involving rats subjected to inflammatory agents, treatment with ethyl 2-benzothiazolyl acetate led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of 4-cyanobenzoyl derivatives with substituted benzothiazole intermediates. Key steps include refluxing with catalysts (e.g., glacial acetic acid) in ethanol or DMF, followed by purification via recrystallization or column chromatography. Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratios) and temperature modulation (e.g., 80–100°C). Purity is validated via melting point analysis and spectroscopic techniques (IR, NMR) .
Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the benzothiazole ring (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). The imino (C=N) and carbonyl (C=O) groups are confirmed via δ 160–180 ppm in ¹³C NMR.
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N), and ~1600 cm⁻¹ (C=N) validate functional groups. Cross-referencing with synthetic intermediates (e.g., 2-aminothiophenol derivatives) ensures structural fidelity .
Q. What are the standard protocols for assessing the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–75% RH), heat (25–60°C), and light (UV/visible). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Stability-indicating parameters include retention time shifts and new impurity peaks. Use desiccants and amber vials for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound, and what validation experiments are required?
- Methodological Answer : Perform docking studies using software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Validate predictions via in vitro assays (e.g., enzyme inhibition assays at 0.1–100 µM concentrations). For example, if docking suggests binding to α-glucosidase, compare IC₅₀ values with reference inhibitors like acarbose .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during structural characterization?
- Methodological Answer :
- Unexpected Splitting : Check for diastereotopic protons or dynamic effects (e.g., restricted rotation in Z/E isomers). Use variable-temperature NMR to observe coalescence.
- IR Shifts : Compare with analogous compounds (e.g., substituent effects on C=O stretching). Solvent polarity adjustments (e.g., KBr pellet vs. solution) may clarify shifts .
Q. How can factorial design optimize reaction parameters (e.g., solvent, catalyst, temperature) for scalable synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Solvent (ethanol vs. DMF), catalyst (acetic acid vs. piperidine), temperature (80°C vs. 100°C).
- Response Variables : Yield (%), purity (HPLC area %).
- Analysis : Use ANOVA to identify significant factors. For instance, DMF may enhance solubility but reduce selectivity, requiring a trade-off .
Q. What mechanistic insights explain regioselectivity in the formation of the benzothiazole ring during synthesis?
- Methodological Answer : The reaction of 2-aminothiophenol with ethyl cyanoacetate proceeds via nucleophilic attack at the α-carbon of the cyano group, followed by cyclization. Regioselectivity is governed by electronic effects (e.g., electron-withdrawing cyano groups directing attack) and steric hindrance from methyl substituents. Isotopic labeling (¹⁵N) or DFT calculations can confirm intermediates .
Q. How do substituents (e.g., 4-cyano vs. 4-methyl) on the benzoyl moiety influence the compound’s electronic properties and reactivity?
- Methodological Answer : Use Hammett σ constants to correlate substituent effects with reaction rates. For example, the 4-cyano group (σₚ = +0.66) increases electrophilicity at the imino nitrogen, enhancing condensation efficiency. UV-Vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
